1,8-Naphthyridin-3-ol hydrobromide

Descripción general

Descripción

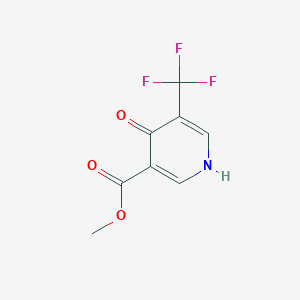

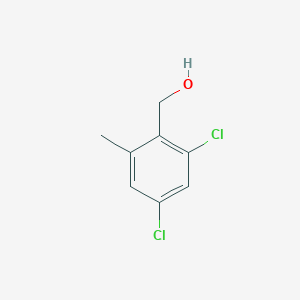

1,8-Naphthyridin-3-ol hydrobromide is a chemical compound with the CAS Number: 1803607-07-9 . It has a molecular weight of 227.06 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 1,8-Naphthyridin-3-ol hydrobromide, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid .Molecular Structure Analysis

The IUPAC name for 1,8-Naphthyridin-3-ol hydrobromide is the same as its common name . The InChI code for this compound is 1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, the Friedländer approach uses green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Physical And Chemical Properties Analysis

1,8-Naphthyridin-3-ol hydrobromide has a molecular weight of 227.06 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antibacterial Agents

1,8-Naphthyridin-3-ol hydrobromide: compounds have been recognized for their biological activities , particularly in medicinal chemistry. A notable example is Gemifloxacin , a drug containing the 1,8-naphthyridine core, which is marketed for treating bacterial infections . This class of compounds is under continuous investigation for their antibacterial properties and potential use in new therapeutic agents.

Material Science: Light-Emitting Diodes (LEDs)

In the field of materials science, 1,8-naphthyridines are used as components in LEDs . Their unique photochemical properties make them suitable for creating efficient and bright light sources, which are essential for displays and lighting applications .

Solar Energy: Dye-Sensitized Solar Cells

The compounds are also integral to the development of dye-sensitized solar cells (DSSCs) . Their ability to act as ligands allows them to be used in the sensitization process, which is crucial for converting light into electrical energy in solar panels .

Chemical Sensing: Molecular Sensors

Another application is in the creation of molecular sensors . These sensors can detect various substances and changes in the environment, making 1,8-naphthyridines valuable for environmental monitoring and diagnostics .

Supramolecular Chemistry: Host-Guest Systems

1,8-Naphthyridines find use in supramolecular chemistry as part of self-assembly host-guest systems. These systems have potential applications in drug delivery and the creation of nanoscale devices .

Synthetic Chemistry: Multicomponent Reactions

In synthetic chemistry, 1,8-naphthyridines are synthesized through multicomponent reactions (MCRs) . These reactions are efficient pathways to generate complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that 1,8-naphthyridines, a class of compounds to which 1,8-naphthyridin-3-ol hydrobromide belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s worth noting that 1,8-naphthyridines have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

1,8-naphthyridines are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The broad biological activities of 1,8-naphthyridines suggest that they may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1,8-naphthyridin-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTZCVKRXLPARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridin-3-ol hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)

![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)

![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)